Bienvenue dans la boutique en ligne BenchChem!

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Physicochemical profiling LogP Lipophilicity

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1215295-90-1) is a bicyclic nitrogen-containing heterocycle composed of a pyrrole ring fused to a partially saturated pyrazine ring, bearing a geminal dimethyl substitution at the 1-position. With a molecular formula of C₉H₁₄N₂, a molecular weight of 150.22 g·mol⁻¹, and a calculated LogP of 1.48, it belongs to the tetrahydropyrrolo[1,2-a]pyrazine family—a privileged scaffold widely exploited in medicinal chemistry for kinase inhibition, GPCR antagonism, epigenetic modulation, and integrin inhibition.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 1215295-90-1
Cat. No. B580830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS1215295-90-1
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC1(C2=CC=CN2CCN1)C
InChIInChI=1S/C9H14N2/c1-9(2)8-4-3-6-11(8)7-5-10-9/h3-4,6,10H,5,7H2,1-2H3
InChIKeyRBRFIMQHAPJDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1215295-90-1): Procurement-Relevant Identity and Scaffold Classification


1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1215295-90-1) is a bicyclic nitrogen-containing heterocycle composed of a pyrrole ring fused to a partially saturated pyrazine ring, bearing a geminal dimethyl substitution at the 1-position . With a molecular formula of C₉H₁₄N₂, a molecular weight of 150.22 g·mol⁻¹, and a calculated LogP of 1.48, it belongs to the tetrahydropyrrolo[1,2-a]pyrazine family—a privileged scaffold widely exploited in medicinal chemistry for kinase inhibition, GPCR antagonism, epigenetic modulation, and integrin inhibition [1]. The compound is commercially supplied as a free base with a typical purity specification of ≥95% and zero rotatable bonds, making it a conformationally constrained building block for fragment-based and structure-guided drug discovery .

Why 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Interchanged with Other Pyrrolopyrazine Building Blocks


The 1,1-gem-dimethyl substitution pattern is not a minor structural variation; it fundamentally alters the conformational landscape, physicochemical properties, and synthetic utility of the tetrahydropyrrolo[1,2-a]pyrazine scaffold relative to unsubstituted, mono-methyl, or aromatic pyrrolopyrazine analogs. The gem-dimethyl group eliminates the stereogenic center at the 1-position that is present in 1-mono-substituted analogs, thereby preventing racemization during downstream reactions and enabling the reliable construction of atropisomerically and configurationally stable derivatives . Furthermore, the LogP shift from ~0.92–1.35 (unsubstituted parent, CAS 71257-38-0) to 1.48 (target compound) translates to an approximately 0.13–0.56 log unit increase in lipophilicity, which can meaningfully affect membrane permeability, solubility, and protein binding in lead optimization campaigns . These differentiated features mean that direct substitution with a 1-methyl, 1-ethyl, or unsubstituted tetrahydropyrrolo[1,2-a]pyrazine will not recapitulate the same SAR trajectory, and may introduce undesired stereochemical complexity or unfavorable physicochemical properties.

Quantitative Differentiation Evidence for 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1215295-90-1) vs. Closest Analogs


Lipophilicity Shift: 1,1-Dimethyl Substitution Increases LogP by 0.13–0.56 Units vs. Unsubstituted and 1-Methyl Analogs

The experimental/calculated logP of 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (LogP = 1.48, Hit2Lead ) is elevated relative to the unsubstituted parent scaffold 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 71257-38-0, calculated LogP range: 0.92–1.35 ) and at the upper end of the range reported for the 1-methyl analog (CAS 73627-18-6, calculated LogP: 0.97–1.48 ). The consistent LogP elevation conferred by the gem-dimethyl group reflects increased hydrophobic surface area without introducing additional rotatable bonds, a combination that is favorable for optimizing ligand efficiency metrics in lead optimization.

Physicochemical profiling LogP Lipophilicity Drug-likeness

Conformational Constraint: Zero Rotatable Bonds and a Non-Racemizable Quaternary Center Enable Reliable Stereochemical Derivatization

The target compound possesses zero rotatable bonds (Hit2Lead ) and a quaternary carbon at the 1-position arising from the gem-dimethyl substitution. This contrasts with 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 73627-18-6), which features a tertiary stereogenic center at C1 that is configurationally labile under acidic or basic conditions, leading to racemization . The 1,1-dimethyl substitution eliminates this stereochemical liability entirely, providing a permanently achiral but structurally rigid core that serves as a superior scaffold for constructing atropisomerically stable derivatives and for fragment-based screening where scaffold rigidity correlates with higher hit confirmation rates.

Conformational restriction Rotatable bonds Stereochemistry Building block quality

Scaffold-Dependent HDAC6 Isoform Selectivity: Tetrahydropyrrolo[1,2-a]pyrazine Core Confers 100-Fold Selectivity Over HDAC8

Constrained heterocyclic analogs based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold demonstrate significantly enhanced HDAC6 selectivity compared to acyclic or less-constrained analogs. Specifically, the tetrahydropyrrolo[1,2-a]pyrazine hydroxamic acid derivative (compound 25 in Blackburn et al., 2014 [1]) potently inhibited HDAC6 with an IC₅₀ = 33 nM and exhibited approximately 200-fold selectivity versus nuclear extract, 100-fold selectivity versus HDAC8, and even greater selectivity against other HDAC subtypes. In cells, these properties were reflected in an IC₅₀ of 69 nM for inducing tubulin acetylation, selective over histone acetylation. Homology modeling suggests the tetrahydropyrrolo[1,2-a]pyrazine spacer accesses the wider catalytic channel of HDAC6 more effectively than alternative heterocyclic spacers [1]. The 1,1-dimethyl substitution on this scaffold provides additional steric bulk that may further influence subtype selectivity, though direct comparative data for the 1,1-dimethyl versus unsubstituted core in the HDAC6 assay context has not been reported.

HDAC6 inhibition Isoform selectivity Epigenetics Scaffold-driven selectivity

IAP Antagonist Potency: Octahydropyrrolo[1,2-a]pyrazine Scaffold Achieves Sub-Nanomolar Cellular cIAP1 Inhibition

The structurally related octahydropyrrolo[1,2-a]pyrazine scaffold—a fully saturated analog of the tetrahydropyrrolo[1,2-a]pyrazine core—has been validated as a novel proline bioisostere in potent IAP (Inhibitor of Apoptosis) protein antagonists. Compound 45 (T-3256336), bearing the octahydropyrrolo[1,2-a]pyrazine core, exhibited cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM, and tumor cell growth inhibition GI₅₀ = 1.8 nM in MDA-MB-231 breast cancer cells [1]. This compound caused tumor regression in an MDA-MB-231 xenograft model (T/C: −53% at 30 mg/kg), demonstrating that the pyrrolo[1,2-a]pyrazine scaffold class can deliver in vivo efficacy. The 1,1-dimethyl tetrahydropyrrolo[1,2-a]pyrazine represents a more oxidized, less flexible congener of this validated core, offering an alternative starting point for IAP antagonist optimization with potentially differentiated pharmacokinetic properties.

IAP antagonist Apoptosis Cancer therapeutics Protein-protein interaction

Commercial Purity and Storage Stability: Consistent ≥95% Purity Across Suppliers with Defined Long-Term Storage Conditions

1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is commercially available with a minimum purity specification of 95% from multiple reputable suppliers including AKSci, Hit2Lead, and CymitQuimica . This purity level meets or exceeds the typical specification for advanced building blocks used in medicinal chemistry. The compound is classified as ACHIRAL (non-stereogenic) with a defined free-base salt form, eliminating batch-to-batch variability in salt stoichiometry that can complicate reaction planning . Long-term storage recommendations (cool, dry place; sealed at 2–8°C) are consistently reported, and the compound is classified as non-hazardous for DOT/IATA transport .

Purity specification Quality assurance Storage stability Procurement reliability

Optimal Application Scenarios for 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1215295-90-1) Based on Quantified Differentiation Evidence


HDAC6-Selective Chemical Probe Development Leveraging the Tetrahydropyrrolo[1,2-a]pyrazine Core

The 1,1-dimethyl building block is the preferred starting material for synthesizing HDAC6-selective inhibitors. The constrained tetrahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated HDAC6 IC₅₀ = 33 nM with 100-fold selectivity over HDAC8 and 200-fold selectivity over class I HDACs in nuclear extract [1]. The 1,1-dimethyl substitution provides a permanently achiral, conformationally rigid core with LogP = 1.48 that can be elaborated with hydroxamic acid zinc-binding groups to access the wider catalytic channel of HDAC6. This application scenario is directly relevant for epigenetic drug discovery programs seeking to minimize hematological toxicity associated with pan-HDAC inhibition.

Fragment-Based Screening Libraries Requiring Conformationally Constrained, Non-Racemizable Heterocyclic Cores

With zero rotatable bonds and a quaternary carbon at the 1-position, 1,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is an ideal fragment for inclusion in structurally rigid, diversity-oriented screening collections [1]. Unlike the 1-methyl analog (CAS 73627-18-6), which bears a configurationally labile tertiary stereocenter , the gem-dimethyl compound eliminates stereochemical ambiguity entirely, ensuring that biological screening hits can be directly advanced without the need for chiral resolution or enantioselective synthesis. Its molecular weight (150.22 Da) and LogP (1.48) fall within optimal fragment space (MW < 250, LogP < 3.5), and its single hydrogen bond donor and two acceptors provide balanced pharmacophoric features for fragment growing and merging strategies.

IAP Antagonist and Protein-Protein Interaction Modulator Lead Optimization

The closely related octahydropyrrolo[1,2-a]pyrazine scaffold has produced clinical-quality IAP antagonists with cIAP1 IC₅₀ = 1.3 nM and in vivo tumor regression [1]. The 1,1-dimethyl tetrahydropyrrolo[1,2-a]pyrazine provides a more rigid, partially unsaturated alternative to the fully saturated octahydro core, offering medicinal chemists the opportunity to fine-tune conformational preferences and metabolic stability. The established synthetic accessibility of the tetrahydropyrrolo[1,2-a]pyrazine scaffold via the Gualandi-Savoia asymmetric route further supports its use in programs requiring rapid analog generation.

Integrin Inhibitor Discovery Programs Seeking Patent-Differentiated Scaffolds

The tetrahydropyrrolo[1,2-a]pyrazine core has been claimed in granted patents as a key structural element of αV integrin inhibitors (Bristol-Myers Squibb, US 11,292,802) for the treatment of pathological fibrosis, cancer, and inflammatory disorders [1]. The 1,1-dimethyl substitution introduces additional steric bulk at the 1-position that can be exploited to modulate integrin subtype selectivity (αVβ6, αVβ1, αVβ3, αVβ5) without introducing a stereocenter that would complicate IP strategy or manufacturing. Compounds in this patent series achieved IC₅₀ values as low as 0.51 nM against human αVβ6 integrin in HTRF binding assays, demonstrating the scaffold's capacity for high target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.